REACTION_SMILES
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[C:14]([C:15](=[O:16])[O:17][CH2:18][CH3:19])(=[O:20])[O:21][CH2:22][CH3:23].[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]([C:11]([CH3:12])=[O:13])[cH:9][cH:10]1.[ClH:24].[H-:1].[Na+:2].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]([C:11]([CH2:12][C:14]([C:15](=[O:16])[O:17][CH2:18][CH3:19])=[O:20])=[O:13])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)CC(=O)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |